
(2-(Hydroxymethyl)cyclobutyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Hydroxymethyl)cyclobutyl)methyl acetate is an organic compound with the molecular formula C8H14O3 It is a derivative of cyclobutane, featuring a hydroxymethyl group and a methyl acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxymethyl)cyclobutyl)methyl acetate typically involves the reaction of cyclobutane derivatives with appropriate reagents. One common method is the esterification of (2-(Hydroxymethyl)cyclobutyl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Hydroxymethyl)cyclobutyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (2-(Carboxymethyl)cyclobutyl)methyl acetate.
Reduction: (2-(Hydroxymethyl)cyclobutyl)methanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-(Hydroxymethyl)cyclobutyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-(Hydroxymethyl)cyclobutyl)methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Hydroxymethyl)cyclobutyl)methanol: Lacks the acetate ester group, leading to different reactivity and applications.
(2-(Carboxymethyl)cyclobutyl)methyl acetate: An oxidized derivative with distinct chemical properties.
Cyclobutane-1,2-dimethanol: A related compound with two hydroxymethyl groups, offering different synthetic and application possibilities.
Uniqueness
(2-(Hydroxymethyl)cyclobutyl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)cyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3 |
Clave InChI |
ULMCYJQQTKKLOY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



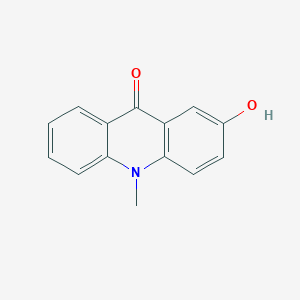


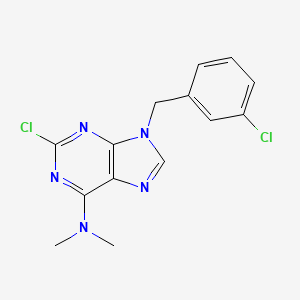
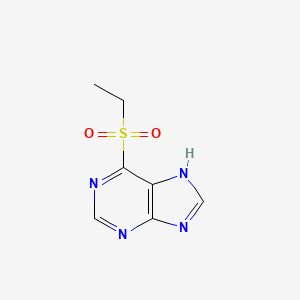
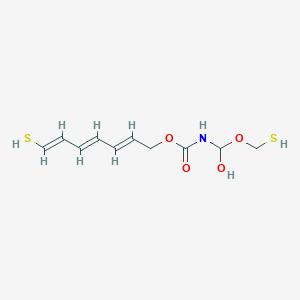

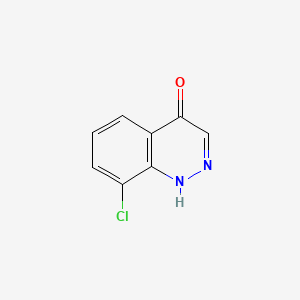
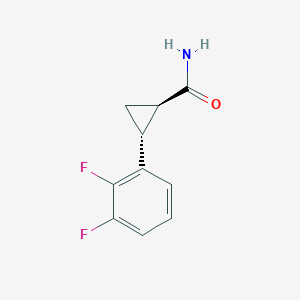
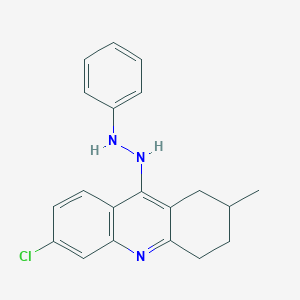
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
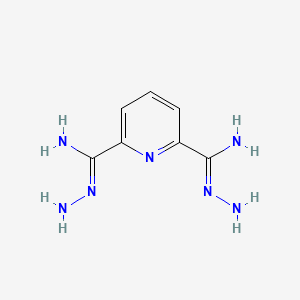
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
